REACTION_CXSMILES
|
[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.C([O-])([O-])=O.[Cs+].[Cs+].[Cl:21][CH2:22][C:23](N(CC)CC)=[O:24]>CN(C=O)C.CC#N.CCOC(C)=O>[ClH:21].[CH3:22][CH2:23][O:24][CH2:6][CH3:1].[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:21] |f:0.1.2,3.4.5,10.11,12.13.14|
|
Name
|
|
Quantity
|
0.145 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
Cs2CO3
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at r.t. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the inorganics filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to a viscous residue
|
Type
|
CUSTOM
|
Details
|
Flash chromatography over silica gel (CHCl3 -MeOH 92.5=7.5) provided pure free base, Rf =0.52 (CHCl3 /MeOH, 9:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CCOCC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |